molecular formula C13H19N B061430 N-benzylcyclohexanamine CAS No. 4383-25-9

N-benzylcyclohexanamine

Cat. No. B061430
CAS RN: 4383-25-9
M. Wt: 189.3 g/mol
InChI Key: IYWYMFZAZUYNLC-UHFFFAOYSA-N
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Description

N-Benzylcyclohexanamine is a chemical compound with the molecular formula C13H19N . It has an average mass of 189.297 Da and a monoisotopic mass of 189.151749 Da .


Synthesis Analysis

The hydrogenolysis of N-benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .


Molecular Structure Analysis

The molecular structure of N-Benzylcyclohexanamine consists of a benzyl group attached to a cyclohexanamine . The molecule contains a total of 34 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The rates of debenzylations run over the Pd/SiO2 series of catalysts steadily increased with the use of the 10% Pd to the 2% Pd catalysts .


Physical And Chemical Properties Analysis

N-Benzylcyclohexanamine is a colorless to yellow liquid . It has a molecular weight of 189.3 . The storage temperature is room temperature .

Safety and Hazards

N-Benzylcyclohexanamine may be harmful if swallowed and enters airways . It can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .

Future Directions

The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The results suggest that this process could be further optimized by adjusting the Pd content and the type of silica support used . This could potentially lead to more efficient and cost-effective methods for the production of N-benzylcyclohexanamine and similar compounds in the future .

properties

IUPAC Name

N-benzylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWYMFZAZUYNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195951
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylcyclohexanamine

CAS RN

4383-25-9
Record name Benzenemethanamine, N-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of cyclohexylamine (9.34 g) in methanol (300 ml) was added benzaldehyde (10.0 g) followed by activated 3 Å molecular sieves. After 1 h, sodium cyanoborohydride (7.13 g) was added followed by the dropwise addition of acetic acid (9.2 ml), and the reaction was stirred overnight. The reaction mixture was filtered through hiflo, the solvent removed in vacuo and the resulting white solid was heated under reflux in 5M potassium hydroxide solution for 30 mins. The product was extracted into dichloromethane (3×100 ml) and the combined organic layers were washed with brine (100 ml), dried over sodium sulphate and the solvent was removed in vacuo to give a clear oil. The product was purified by column chromatography (eluting with ethyl acetate) then distillation; bpt=137° C. at 1.0 mbarr. 1H NMR (360 MHz, D6 -DMSO) δ0.94-1.24 (5H, m), 1.48-1.88 (5H, m), 2.32 (1H, m), 2.32 (1H, m), 3.10 (2H, s(b)), 3.72 (2H, s), 7.14-7.40 (5H, m).
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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300 mL
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solvent
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7.13 g
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The imine from cyclohexanone and benzylamine was prepared in benzene in the normal way. To this imine (37.4 g; 0.2 mole) was added phosphorous acid (16.4 g; 0.2 mole) and the mixture stirred while heating. The reaction mixture became a homogeneous liquid at 70° and at 95°-100° a vigorous reaction took place. After keeping at 110°-130° for 30 minutes the mixture was cooled and diluted with water. Basification with NaOH and extraction with benzene gave after evaporation of the solvent N-benzylcyclohexylamine (80%). Distillation gave pure N-benzylcyclohexylamine bp 120°-125°/3 mm.
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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